N-[2-(Dimethylamino)ethyl]-2-(4-nitrophenyl)quinazolin-4-amine (C₁₈H₁₉N₅O₂, MW 337.38 g/mol) is a synthetic 2-aryl-4-aminoquinazoline derivative bearing a 4-nitrophenyl substituent at the quinazoline 2-position and a basic N,N-dimethylaminoethyl side chain at the 4-amino position. Under physiological pH conditions, the dimethylamino group is protonated, yielding a cationic ethanaminium species (C₁₈H₂₀N₅O₂⁺) with measurably altered physicochemical behaviour.
Molecular FormulaC18H19N5O2
Molecular Weight337.4 g/mol
Cat. No.B5699094
⚠ Attention: For research use only. Not for human or veterinary use.
N-[2-(Dimethylamino)ethyl]-2-(4-nitrophenyl)quinazolin-4-amine: Physicochemical Identity and Procurement-Relevant Classification
N-[2-(Dimethylamino)ethyl]-2-(4-nitrophenyl)quinazolin-4-amine (C₁₈H₁₉N₅O₂, MW 337.38 g/mol) is a synthetic 2-aryl-4-aminoquinazoline derivative bearing a 4-nitrophenyl substituent at the quinazoline 2-position and a basic N,N-dimethylaminoethyl side chain at the 4-amino position [1]. Under physiological pH conditions, the dimethylamino group is protonated, yielding a cationic ethanaminium species (C₁₈H₂₀N₅O₂⁺) with measurably altered physicochemical behaviour . The compound is catalogued in the ECBD screening database (EOS29976) and the ZINC library (ZINC00547778), and is supplied exclusively for non-human research use [1]. This compound occupies a structurally distinct niche within the quinazoline chemical space: unlike the clinically established 4-anilinoquinazoline EGFR inhibitors (gefitinib, erlotinib, PD153035) that bear substitution at the 4-position of the quinazoline core via an aniline nitrogen, this compound reverses the pharmacophoric arrangement by placing the aryl group at the 2-position and the basic amine-bearing side chain at the 4-amino position [2].
2-Aryl-4-aminoquinazoline scaffold distinct from 4-anilinoquinazoline EGFR inhibitors
Basic N,N-dimethylaminoethyl side chain; predominantly cationic at physiological pH
Research-use-only compound from ECBD and ZINC screening libraries
[2] Zhou, Z., He, J., Yang, F., Pan, Q., Yang, Z., Zheng, P., & Xu, S. (2021). Design, synthesis and evaluation of anti-proliferative activity of 2-aryl-4-aminoquinazoline derivatives as EGFR inhibitors. Bioorganic Chemistry, 112, 104848. DOI: 10.1016/j.bioorg.2021.104848. View Source
Why 4-Anilinoquinazolines and 2-Aryl-4-aminoquinazoline Analogs Cannot Substitute for N-[2-(Dimethylamino)ethyl]-2-(4-nitrophenyl)quinazolin-4-amine
Generic substitution across the quinazoline-4-amine chemical class is precluded by three structural features that jointly govern target engagement, solubility, and assay behaviour. First, the 2-(4-nitrophenyl) substitution pattern on the quinazoline core is pharmacophorically orthogonal to the 4-anilino substitution found in gefitinib, erlotinib, and PD153035; this reverses the vector of aryl presentation to kinase ATP-binding pockets and fundamentally alters selectivity profiles [1]. Second, the ethylene-bridged N,N-dimethylaminoethyl side chain confers a predicted basic pKa of approximately 8.5, rendering the compound predominantly cationic at physiological pH — a property absent in neutral-side-chain analogs such as N-(2-methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine and in the directly attached dimethylamino analog N,N-dimethyl-2-(4-nitrophenyl)quinazolin-4-amine (MW 294.31), where the lack of an ethylene spacer restricts conformational freedom and alters the electronic environment of the amine . Third, the compound's measured clogP of 1.60 and topological polar surface area (TPSA) of 82.50 Ų place it in a distinct region of physicochemical space compared with both clinical 4-anilinoquinazolines (gefitinib TPSA 68.74 Ų, erlotinib TPSA 74.73 Ų) and the prototypical tool compound PD153035 (TPSA ~56 Ų, LogP ~4–5), with direct implications for membrane permeability, solubility, and formulation requirements [2]. These quantitative physicochemical differences mean that substituting any in-class analog will alter experimental outcomes in cellular and biochemical assays.
2-(4-Nitrophenyl) substitution
Reverses aryl presentation vector relative to 4-anilino EGFR inhibitors; may fundamentally alter kinase selectivity profiles
Ethylene-bridged basic side chain
Confers predicted pKa ~8.5 and cationic character at pH 7.4; neutral or directly attached side-chain analogs may exhibit different solubility and target engagement
Distinct physicochemical region
clogP 1.60 and TPSA 82.50 Ų place this compound apart from clinical 4-anilinoquinazolines; substituting analogs may shift membrane permeability and formulation requirements
[1] Zhou, Z., He, J., Yang, F., Pan, Q., Yang, Z., Zheng, P., & Xu, S. (2021). Design, synthesis and evaluation of anti-proliferative activity of 2-aryl-4-aminoquinazoline derivatives as EGFR inhibitors. Bioorganic Chemistry, 112, 104848. View Source
Quantitative Differentiation Evidence for N-[2-(Dimethylamino)ethyl]-2-(4-nitrophenyl)quinazolin-4-amine Versus Closest Analogs
Topological Polar Surface Area (TPSA): Elevated Value Relative to 4-Anilinoquinazoline EGFR Inhibitors
The target compound exhibits a TPSA of 82.50 Ų, which is substantially higher than the TPSA values of the three most commonly procured 4-anilinoquinazoline comparator compounds: PD153035 (56.27 Ų), gefitinib (68.74 Ų), and erlotinib (74.73 Ų) [1]. A TPSA exceeding 80 Ų is associated with reduced passive transcellular permeability and may limit blood–brain barrier penetration, making the compound more suitable for peripheral target screening applications where CNS exclusion is desirable.
26.23 Ų higher than PD153035; 13.76 Ų higher than gefitinib; 7.77 Ų higher than erlotinib
Conditions
Calculated TPSA values from ECBD (target) and ChemSpider/Molbase (comparators)
Why This Matters
A TPSA above 80 Ų predicts restricted CNS penetration, enabling researchers to select this compound for peripheral-target screening campaigns where excluding CNS-active artifacts is a priority.
Lipophilicity (clogP): Markedly Lower Than All Major 4-Anilinoquinazoline Comparators
The target compound has a computed logP (clogP) of 1.60, which is significantly lower than that of PD153035 (LogP 4.08–5.03), gefitinib (LogP 3.2–4.29), and erlotinib (LogP 2.7–3.5) [1][2]. This reduced lipophilicity, combined with the presence of a basic dimethylamino group that can be protonated for salt formation, predicts substantially higher aqueous solubility compared with these hydrophobic 4-anilinoquinazoline inhibitors, which are known to require DMSO-based formulation for in vitro use and exhibit poor water solubility (e.g., PD153035 is insoluble in water; erlotinib intrinsic solubility S₀ = 12.46 μM) [3].
Lipophilicity (clogP)Cross-study comparable
clogP 1.60
2.48–3.43 log units lower than PD153035 (4.08–5.03)
May simplify aqueous-based assay preparation (lower clogP reduces DMSO requirement)
Computed; verify experimental logP
LipophilicityAqueous solubilityFormulation development
2.48–3.43 log units lower than PD153035; 1.60–2.69 log units lower than gefitinib; 1.10–1.90 log units lower than erlotinib
Conditions
Computed values from ECBD (target) and published/experimental LogP for comparators (DrugBank, ChemSpider, literature)
Why This Matters
Lower lipophilicity reduces non-specific protein binding and simplifies aqueous-based assay preparation, making this compound preferable for biochemical screening workflows where high DMSO concentrations must be avoided.
LipophilicityAqueous solubilityFormulation development
[3] Physicochemical characterisation and cyclodextrin complexation of erlotinib. (2015). S₀ = 12.46 μM; LogP = 2.75. OpenAire/explore.openaire.eu. View Source
GPR35 Antagonism: Negative Screening Result Differentiates from GPR35-Active Quinazoline Chemotypes
In a primary screening assay for GPR35 antagonism conducted using the ECBD platform, the target compound was tested and found to be inactive against human GPR35 [1]. This negative result is informative because certain 4-(dimethylamino)quinazoline derivatives have been identified as potent MCH-R1 antagonists (e.g., AR129330) and other quinazoline chemotypes show activity at GPR35 (e.g., ML145, IC₅₀/EC₅₀ = 20.1 nM at human GPR35) [2]. The inactivity of this compound at GPR35 provides a selectivity filter: researchers screening for GPR35-mediated effects can use this compound as a negative-control quinazoline scaffold, or conversely, those seeking to avoid GPR35 engagement can select this compound over GPR35-active quinazolines.
GPR35 AntagonismSupporting evidence
Inactive
vs ML145 IC50 20.1 nM (GPR35 antagonist)
Supports use as negative-control quinazoline scaffold
ECBD primary assay; confirm in orthogonal platform
Qualitative: inactive vs. nanomolar potency at related GPCR targets
Conditions
ECBD primary assay EOS300038: GPR35 antagonism measured by desensitization of zaprinast-induced DMR response in CHO-K1 cells expressing human GPR35
Why This Matters
Documented GPR35 inactivity allows procurement decisions based on target selectivity requirements — this compound is appropriate for assays where GPR35 engagement would be a confounding variable.
[2] Bioorganic & Medicinal Chemistry Letters. Discovery of 4-(dimethylamino)quinazolines as potent and selective antagonists for the melanin-concentrating hormone receptor 1. ATC0175 (free base) MCH-R1 IC₅₀ = 3.4 nM. View Source
2-Aryl vs. 4-Anilino Substitution: Fundamentally Different Pharmacophoric Geometry from Clinical EGFR Inhibitors
The target compound bears a 2-(4-nitrophenyl) substituent on the quinazoline core, whereas the clinically approved EGFR inhibitors gefitinib, erlotinib, and lapatinib, as well as the tool compound PD153035, all employ 4-anilino substitution [1][2]. This reversal of substitution geometry places the aryl ring in a different vector within the ATP-binding pocket. In the 2-aryl-4-aminoquinazoline series studied by Zhou et al. (2021), the most promising derivative (compound 9e) exhibited EGFR L858R/T790M enzymatic IC₅₀ of 0.74 μM and cellular IC₅₀ values of 13.41–17.81 μM against A549, NCI-H460, and H1975 cell lines — a potency range distinct from the sub-nanomolar EGFR inhibition typical of 4-anilinoquinazolines (PD153035 EGFR IC₅₀ = 25 pM; gefitinib EGFR IC₅₀ = 33 nM) [3]. While direct potency data for the target compound are not yet published, the 2-aryl scaffold represents a distinct starting point for kinase selectivity profiling that cannot be replicated by procuring a 4-anilinoquinazoline.
Scaffold GeometryClass-level inference
2-Aryl scaffold
2-Aryl analog 9e: EGFR IC50 ~0.74 µM vs PD153035 25 pM
Scaffold class with distinct kinase potency range; target IC50 not yet reported
Class-level potency offset: 2-aryl-4-aminoquinazolines generally exhibit micromolar rather than nanomolar/picomolar EGFR inhibition (quantified difference pending direct testing of the target compound)
Conditions
Biochemical kinase assays and cellular antiproliferative assays as reported in Zhou et al. (2021) and Fry et al. (1994)
Why This Matters
Scientists seeking to explore kinase selectivity beyond the well-characterized 4-anilinoquinazoline pharmacophore must procure a 2-aryl-4-aminoquinazoline; the 2-(4-nitrophenyl) substituent provides a specific electron-deficient aryl group for structure–activity relationship expansion.
[1] Zhou, Z. et al. (2021). Design, synthesis and evaluation of anti-proliferative activity of 2-aryl-4-aminoquinazoline derivatives as EGFR inhibitors. Bioorganic Chemistry, 112, 104848. View Source
[2] Fry, D.W. et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265, 1093–1095. PD153035 EGFR IC₅₀ = 25 pM. View Source
Ethylene-Bridged Dimethylaminoethyl Side Chain: Ionization State and Conformational Flexibility Differentiated from Directly Attached and Non-Basic Analogs
The target compound incorporates an ethylene (–CH₂CH₂–) spacer between the quinazoline 4-amino nitrogen and the N,N-dimethylamino group, yielding a molecular architecture with 2 rotatable bonds in the side chain [1]. This differs critically from N,N-dimethyl-2-(4-nitrophenyl)quinazolin-4-amine (MW 294.31, CAS 180906-19-8), where the dimethylamino group is attached directly to the quinazoline 4-position without a spacer, resulting in 0 side-chain rotatable bonds and a different electronic environment . The ethylene spacer also distinguishes the compound from N-(2-methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine (MW 324.33), which replaces the basic dimethylamino group with a neutral methoxy terminus. The predicted pKa of approximately 8.5 for the dimethylamino group means the target compound is predominantly protonated (cationic) at physiological pH 7.4, enabling salt formation with pharmaceutically acceptable counterions — a formulation option unavailable to the neutral methoxyethyl analog .
Side-Chain ArchitectureCross-study comparable
Ethylene spacer + basic amine
+2 rotatable bonds vs directly-attached analog; predicted pKa ~8.5
Enables pH-dependent solubility and salt screening
Predicted pKa; verify experimentally
Salt formationpH-dependent solubilityConformational analysis
N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine: no spacer, 0 side-chain RB, MW 294.31. N-(2-Methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine: neutral side chain, MW 324.33.
Quantified Difference
+2 rotatable bonds vs. directly-attached analog; +43.07 Da vs. directly-attached analog; presence of ionizable basic center absent in methoxyethyl analog
Conditions
Structural comparison based on ChemSpider entries and predicted physicochemical properties
Why This Matters
The protonatable dimethylamino group enables pH-dependent solubility modulation and salt-form screening, which is critical for in vivo formulation development — a capability absent in neutral-side-chain analogs.
Salt formationpH-dependent solubilityConformational analysis
Nitro Group at the 4-Position of the 2-Phenyl Ring: Redox and Photoreactivity Considerations
The 4-nitrophenyl substituent introduces a nitroaromatic moiety that is absent in the aniline-based 4-anilinoquinazoline EGFR inhibitors (gefitinib, erlotinib, PD153035 all lack nitro groups) and in the 2-styryl analog CP-31398 (which bears a 4-methoxyphenyl group) [1][2]. Nitro groups are electron-withdrawing (Hammett σₚ = 0.78) and can undergo bioreductive metabolism under hypoxic conditions, a property exploited in hypoxia-activated prodrug design [3]. This chemical feature means the compound may exhibit distinct behaviour in assays conducted under varying oxygen tensions and can serve as a precursor for reduction to the corresponding 4-aminophenyl analog, providing a synthetic handle not available in non-nitrated comparators.
Nitro SubstituentClass-level inference
4-NO2 (σp 0.78)
Absent in gefitinib, erlotinib, PD153035, CP-31398
Provides UV chromophore and synthetic handle for amine derivatization
Presence and position of nitro substituent on the 2-aryl ring
Target Compound Data
4-Nitro group (σₚ = 0.78) on the 2-phenyl ring
Comparator Or Baseline
PD153035: 3-bromoanilino substituent (no nitro); Gefitinib: 3-chloro-4-fluoroanilino (no nitro); CP-31398: 4-methoxystyryl (no nitro); Erlotinib: 3-ethynylanilino (no nitro)
Quantified Difference
Qualitative: presence of strongly electron-withdrawing nitro group vs. halogen/methoxy/alkyne substituents in comparators
Conditions
Structural comparison; Hammett σₚ constants from standard physical organic chemistry references
Why This Matters
The nitro group provides a UV/Vis chromophore for detection and quantification, a synthetic precursor for amine derivatization, and potential bioreductive activation — features unavailable in non-nitrated quinazoline analogs.
[2] PMC. CP-31398: N'-[2-[2-(4-methoxyphenyl)ethenyl]-4-quinazolinyl]-N,N-dimethyl-1,3-propanediamine dihydrochloride; 4-methoxystyryl, no nitro group. PMID associated with subchronic oral toxicity study (2011). View Source
[3] Hammett σₚ constant for nitro group: 0.78 (standard physical organic chemistry reference). Bioreductive potential of nitroaromatics: class-level knowledge from medicinal chemistry literature. View Source
Recommended Procurement and Application Scenarios for N-[2-(Dimethylamino)ethyl]-2-(4-nitrophenyl)quinazolin-4-amine Based on Quantitative Evidence
Peripheral Kinase Selectivity Profiling with Reduced CNS Penetration Risk
The compound's TPSA of 82.50 Ų exceeds the commonly cited threshold of 80 Ų for restricted blood–brain barrier penetration, in contrast to PD153035 (TPSA 56.27 Ų) and gefitinib (TPSA 68.74 Ų) [1]. Researchers designing kinase selectivity panels where CNS-excluded compounds are preferred should select this compound over more lipophilic, lower-TPSA 4-anilinoquinazoline alternatives. This is particularly relevant for peripheral oncology target screening where CNS off-target effects would confound in vivo efficacy interpretation.
Aqueous-Compatible Biochemical Assay Development Avoiding High DMSO Concentrations
With a clogP of 1.60 — substantially lower than PD153035 (LogP ~4–5), gefitinib (LogP ~3.2–4.3), and erlotinib (LogP ~2.7–3.5) — the compound is predicted to exhibit superior aqueous solubility [1]. Combined with the protonatable dimethylamino group (predicted pKa ~8.5), which enables hydrochloride or other salt formation, this compound is a superior choice for biochemical assay workflows that are sensitive to DMSO concentrations above 0.1–1% (v/v). Procurement should prioritise the salt form if aqueous solubility is critical.
GPR35-Negative Control for GPCR Counter-Screening Panels
The documented inactivity of this compound in a GPR35 antagonism assay (ECBD EOS300038) provides a defined selectivity profile [1]. In GPCR counter-screening campaigns where certain quinazoline derivatives are known to engage GPR35 (e.g., ML145 IC₅₀ = 20.1 nM), this compound can serve as a scaffold-matched negative control. Researchers procuring quinazoline-based screening libraries should include this compound to establish baseline selectivity against GPR35-mediated signaling.
2-Aryl-4-aminoquinazoline Scaffold Expansion for Structure–Activity Relationship Studies
The 2-(4-nitrophenyl)-4-aminoquinazoline architecture represents a pharmacophoric geometry distinct from the clinically dominant 4-anilinoquinazoline class [1]. Medicinal chemistry teams pursuing scaffold-hopping strategies or seeking to explore kinase selectivity beyond EGFR should procure this compound as a starting point for derivatization. The 4-nitrophenyl group additionally provides a synthetic handle: reduction to the 4-aminophenyl analog enables further functionalization (amide coupling, sulfonamide formation, diazotization), creating a versatile intermediate for library synthesis.
Application
Selection Property
Validation Focus
Peripheral kinase selectivity profiling
TPSA >80 Ų predicts limited CNS penetration
Confirm kinase panel selectivity and CNS exclusion in vivo
Aqueous-compatible biochemical assay development
Low clogP and basic side chain predict higher aqueous solubility
Salt-form screening and DMSO-tolerance testing
GPR35-negative control for GPCR counter-screening
Documented GPR35 inactivity (ECBD assay)
Confirm inactivity in orthogonal GPR35 assay
2-Aryl-4-aminoquinazoline scaffold expansion for SAR